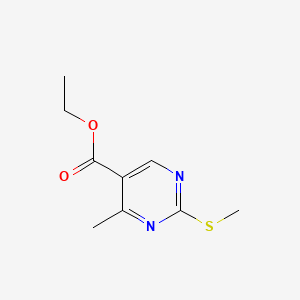

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJKDAPYUXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222669 | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7234-25-5 | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details a primary, high-yield synthesis pathway, including a thorough experimental protocol and a summary of the quantitative data for all involved chemical entities. Additionally, a plausible alternative synthetic route is discussed.

Core Synthesis Pathway: Cyclocondensation of an Enol Ether with S-Methylisothiourea

The most direct and efficient reported method for the synthesis of this compound involves a cyclocondensation reaction. This approach utilizes the reaction of ethyl 2-acetyl-3-ethoxy-2-propenoate with S-methylisothiourea in the presence of a base.

Quantitative Data for Reactants, Reagents, and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) | Yield (%) | Melting Point (°C) |

| Ethyl 2-acetyl-3-ethoxy-2-propenoate | C9H14O4 | 186.21 | Liquid | - | - | - |

| S-Methylisothiourea (often as sulfate salt) | CH4N2S | 76.12 (base) | Solid | ≥98 | - | 244 (dec.) (sulfate salt)[1] |

| Triethylamine | C6H15N | 101.19 | Liquid | - | - | -114.7 |

| Ethanol | C2H6O | 46.07 | Liquid | - | - | -114 |

| This compound | C9H12N2O2S | 212.27[2] | Colorless Solid[3] | 97-98[2][4] | 81[3] | - |

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[3]

Materials:

-

Ethyl 2-acetyl-3-ethoxy-2-propenoate (107 mmol, 20.0 g)

-

S-methylisothiourea (as ((amino(imino)methyl)-sulfanyl)methane) (107 mmol, 9.68 g)[3]

-

Triethylamine (107 mmol, 10.8 g)

-

Ethanol (100 ml)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate (20.0 g, 107 mmol), S-methylisothiourea (9.68 g, 107 mmol), and triethylamine (10.8 g, 107 mmol) in ethanol (100 ml).[3]

-

The reaction mixture is stirred at reflux for 48 hours.[3]

-

After 48 hours, the reaction mixture is concentrated under reduced pressure.

-

The residue is diluted with water, creating a biphasic mixture.

-

The mixture is transferred to a separatory funnel and extracted with dichloromethane.

-

The organic extract is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated.

-

The crude product is purified by crystallization from an ethanol/water mixture to yield this compound as a colorless solid (18.4 g, 81% yield).[3]

Synthesis Pathway Diagram

Caption: Primary synthesis route via cyclocondensation.

Alternative Synthesis Pathway: From a 4-Chloro Pyrimidine Intermediate

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in basic conditions to form a 4-oxopyrimidine sodium salt, which is then neutralized.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The hydroxyl group at the 4-position of the pyrimidine ring can be replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). The synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate has been described as a two-step procedure starting from S-methylisothiourea and diethyl ethoxymethylene malonate, with the second step involving treatment with phosphorus oxychloride under reflux.[5]

Step 3: Methylation of the 4-Position

The final step would involve a nucleophilic substitution of the chlorine atom at the 4-position with a methyl group. This could potentially be achieved using an organometallic reagent such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate (e.g., lithium dimethylcuprate). The reactivity of 4-chloropyrimidines towards various nucleophiles is well-documented.[6] However, a specific experimental protocol for the methylation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate to yield the target compound is not explicitly detailed in the reviewed literature.

Alternative Pathway Workflow

Caption: Plausible alternative synthesis via a chloro-intermediate.

This guide provides researchers with a detailed and actionable protocol for the primary synthesis of this compound and outlines a potential alternative route for further investigation. The provided data and diagrams are intended to facilitate the efficient and successful synthesis of this important pharmaceutical intermediate.

References

- 1. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [cymitquimica.com]

- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

A comprehensive analysis of the spectroscopic properties of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is presented in this technical guide. The document provides predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | Pyrimidine C6-H |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.6 | Singlet | 3H | -S-CH₃ |

| ~2.5 | Singlet | 3H | Pyrimidine C4-CH₃ |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Pyrimidine C 2-S |

| ~168 | C =O (Ester) |

| ~165 | Pyrimidine C 4 |

| ~158 | Pyrimidine C 6 |

| ~115 | Pyrimidine C 5 |

| ~62 | -O-CH₂ -CH₃ |

| ~24 | Pyrimidine C4-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

| ~14 | -S-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580-1450 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 212.06 | [M]⁺, Molecular Ion |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width would be set from 0 to 10 ppm. For ¹³C NMR, the spectral width would be set from 0 to 200 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for example, from 50 to 500 amu, to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

Chemical properties and stability of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a pyrimidine derivative with the molecular formula C₉H₁₂N₂O₂S. It presents as a solid at room temperature and is identified by the CAS Number 7234-25-5.[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as the boiling and flash points, are predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 212.27 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 53-60 °C | |

| Boiling Point | 322.1 ± 22.0 °C (Predicted) | |

| Flash Point | 223.3 °C (Predicted) | |

| Purity | Typically >97% | [1] |

| CAS Number | 7234-25-5 | [1][2][3] |

Solubility

Stability and Storage

While detailed stability studies on this compound are not extensively published, general handling and storage guidelines for similar chemical entities are applicable. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[5] During transportation and storage, it is advisable to protect it from high temperatures, direct sunlight, and moisture to prevent degradation.[5] One source indicates that it is not classified as a hazardous material for transport.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available public literature. However, the synthesis of structurally related pyrimidine derivatives provides a strong basis for a plausible synthetic route. The synthesis of a more complex derivative, ethyl 4-(2-(4-(2-methylsulfinylethyl)phenyl)ethylamino)-6-ethylpyrimidine-5-carboxylate, utilizes a starting material closely related to the title compound, with the synthesis described in U.S. Patent 5,439,911.[6]

A general and widely used method for the synthesis of pyrimidine rings is the Biginelli reaction or similar condensation reactions. A plausible synthetic pathway for this compound would likely involve the condensation of a β-ketoester, an amidine (or a related precursor), and an aldehyde. For the target compound, this could involve the reaction of ethyl acetoacetate, S-methylisothiourea, and a suitable one-carbon source.

Representative Synthetic Workflow

The following diagram illustrates a probable synthetic workflow for this compound based on established pyrimidine synthesis methodologies.

Caption: A plausible synthetic workflow for this compound.

Purification

Purification of the final product would typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for purifying pyrimidine derivatives.[6] The choice of eluent would be determined by the polarity of the compound and any impurities present, with mixtures such as ethyl acetate and methanol being potentially suitable.[6] Recrystallization from an appropriate solvent is another effective method for obtaining the compound in high purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group attached to the pyrimidine ring (a singlet), the methylthio group (a singlet), and the proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, the ethyl group carbons, and the methyl carbons.

For comparison, the ¹H and ¹³C NMR data for a similar compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are available in the literature.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. A study on the mass spectral fragmentation of pyrimidinethiones suggests that the molecular ion peak is often observed, and fragmentation may involve the loss of side chains and subsequent cleavage of the pyrimidine ring.[7]

Biological Activity and Applications

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them important scaffolds in drug discovery.[8] Various derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[8]

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, a related compound, is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors.[8] Another analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, and FGF, and has applications in the development of anticancer agents.[2][9]

While specific biological activities for this compound are not extensively documented, its structural similarity to these biologically active molecules suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

General Role in Drug Discovery Workflow

The following diagram illustrates the typical role of a heterocyclic intermediate like this compound in a drug discovery and development pipeline.

Caption: Role of a chemical intermediate in the drug discovery process.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. While comprehensive data on its stability and reactivity are still emerging, its structural relationship to a wide range of biologically active pyrimidine derivatives underscores its potential as a key intermediate in the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development.

References

- 1. This compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. appretech.com [appretech.com]

- 4. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 6. prepchem.com [prepchem.com]

- 7. article.sapub.org [article.sapub.org]

- 8. Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

Analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Technical Overview

Disclaimer: Despite a comprehensive search for the crystal structure analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, no specific crystallographic data or detailed experimental protocols for its single-crystal X-ray diffraction analysis were found in the public domain. The information presented herein is a template based on the analysis of a related pyrimidine derivative, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , to illustrate the expected data presentation and experimental workflow for such an analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrimidine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in a variety of biologically active compounds. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. This document provides a template for the presentation of such crystallographic data and the associated experimental procedures.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂S |

| Molecular Weight | 212.27 g/mol |

| CAS Number | 7234-25-5 |

| Appearance | Solid (form may vary) |

Hypothetical Crystallographic Data

The following tables represent the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment. The data provided is for the related compound, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, and serves as an illustrative example.

Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)

| Parameter | Value |

| Empirical formula | C₁₆H₁₅BrN₂O₃S |

| Formula weight | 395.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.45(3)°c = 11.012(2) Å, γ = 90° |

| Volume | 1689.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.555 Mg/m³ |

| Absorption coefficient | 2.655 mm⁻¹ |

| F(000) | 800 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.58 to 27.50° |

| Index ranges | -13<=h<=13, -20<=k<=20, -14<=l<=14 |

| Reflections collected | 15123 |

| Independent reflections | 3854 [R(int) = 0.0452] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6345 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3854 / 0 / 217 |

| Goodness-of-fit on F² | 1.034 |

| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0789 |

| R indices (all data) | R1 = 0.0487, wR2 = 0.0845 |

| Largest diff. peak and hole | 0.545 and -0.432 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) (Illustrative Example)

| Bond | Length (Å) | Bond | Length (Å) |

| S(1)-C(2) | 1.745(3) | N(1)-C(8a) | 1.389(3) |

| S(1)-C(8a) | 1.789(2) | N(4)-C(5) | 1.462(3) |

| O(1)-C(2) | 1.218(3) | C(5)-C(6) | 1.521(3) |

| O(2)-C(9) | 1.201(3) | C(6)-C(7) | 1.358(4) |

| O(3)-C(9) | 1.332(3) | C(7)-C(8) | 1.441(4) |

| N(1)-C(2) | 1.367(3) | C(8)-C(8a) | 1.345(3) |

Table 3: Selected Bond Angles (°) (Illustrative Example)

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(2)-S(1)-C(8a) | 91.54(11) | C(8)-N(4)-C(5) | 123.1(2) |

| C(2)-N(1)-C(8a) | 124.5(2) | C(6)-C(5)-N(4) | 109.8(2) |

| O(1)-C(2)-N(1) | 126.8(2) | C(7)-C(6)-C(5) | 120.4(2) |

| O(1)-C(2)-S(1) | 124.9(2) | C(6)-C(7)-C(8) | 119.8(2) |

| N(1)-C(2)-S(1) | 108.3(2) | C(8a)-C(8)-C(7) | 118.2(2) |

Experimental Protocols

The following sections detail the methodologies that would be employed for the synthesis, crystallization, and data collection for a crystal structure analysis.

4.1 Synthesis

A general synthesis protocol for a pyrimidine derivative might involve the condensation of a thiourea derivative with a suitable precursor like diethyl ethoxymethylenemalonate in the presence of a base. The resulting intermediate could then be further modified to yield the final product.

4.2 Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. A common procedure would be:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, allow the solvent to evaporate slowly over several days in a loosely covered vial.

4.3 X-ray Data Collection and Structure Solution

The crystallographic data would be collected on a single-crystal X-ray diffractometer.

-

A suitable crystal is mounted on a goniometer head.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect diffraction data at a controlled temperature (often 100 K or 293 K).

-

The collected data is processed to yield a set of reflection intensities.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Workflow and Data Analysis Diagram

The following diagram illustrates the general workflow from synthesis to final structural analysis and interpretation.

Caption: General workflow for the synthesis, crystallization, and crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound is not currently available in the public literature, this guide provides a comprehensive template for the type of data and experimental details that would be essential for a thorough technical report on its analysis. The determination of its three-dimensional structure would be a valuable contribution to the field, enabling more sophisticated drug design and a deeper understanding of its chemical properties.

The Pyrimidine Core: A Scaffold for Potent Biological Activity, Featuring Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its inherent drug-like properties and versatile synthetic accessibility have made it a privileged structure in the development of novel therapeutics. This technical guide delves into the significant biological activities of pyrimidine derivatives, with a particular focus on the anticancer potential of compounds derived from Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate and its analogues. We will explore their role as potent kinase inhibitors, detailing their efficacy against critical cancer-associated signaling pathways. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to empower researchers in the field of drug discovery and development.

Introduction: The Prominence of the Pyrimidine Scaffold

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This fundamental structure is integral to life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. Beyond their role in genetics, the pyrimidine nucleus is a versatile pharmacophore, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and, most notably, anticancer properties.

The unique electronic distribution and hydrogen bonding capabilities of the pyrimidine ring allow for its interaction with a wide range of biological targets. This compound and its close chemical relatives, such as Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[1] In particular, they are key precursors for the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have demonstrated significant potential as inhibitors of various protein kinases implicated in oncogenesis.[2]

Synthesis of Biologically Active Pyrido[2,3-d]pyrimidines

The synthetic route to potent pyrido[2,3-d]pyrimidine-based kinase inhibitors often commences with a substituted pyrimidine carboxylate. A common and effective strategy involves the condensation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an appropriate amine, followed by an intramolecular cyclization to form the fused pyridopyrimidine core. This scaffold can then be further functionalized to enhance potency and selectivity for the target kinase.

A representative synthetic pathway is the preparation of pyrido[2,3-d]pyrimidin-7-ones. The process typically begins with the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine, which displaces the chloro group. Subsequent intramolecular cyclization, often facilitated by a base, yields the bicyclic pyridopyrimidine system.[3] Further modifications, such as oxidation of the methylthio group to a sulfone, can enable the introduction of various arylamino substituents at the 2-position, a key interaction point with the hinge region of many kinases.[3]

Biological Activity: Pyrimidine Derivatives as Kinase Inhibitors

A significant body of research highlights the efficacy of pyrimidine derivatives, particularly the pyrido[2,3-d]pyrimidine class, as potent inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. The following sections and tables summarize the quantitative data for a selection of these compounds against key oncogenic kinases and cancer cell lines.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC).[5] Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[6]

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| B1 | EGFRL858R/T790M | 13 | H1975 (NSCLC) | 0.087 | [6] |

| B7 | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.023 | [6] |

| Olmutinib | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.458 | [6] |

| AZD9291 | EGFRL858R/T790M | Not Reported | H1975 (NSCLC) | 0.067 | [6] |

Inhibition of BCR-ABL Kinase

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[7] Pyrido[2,3-d]pyrimidin-7-one derivatives have been shown to be potent inhibitors of the c-Abl kinase and the Bcr-Abl fusion protein.[8]

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (nM) | Reference |

| 4-iodophenylpyridopyrimidinone | Abl Kinase | 2.0 | K562 (CML) | 2.0 | [8] |

| 4-iodophenylpyridopyrimidinone | Not Applicable | Not Applicable | A431 (Epidermoid Carcinoma) | 20 | [8] |

Inhibition of PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[9]

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Compound 4 | PIM-1 | 11.4 | MCF-7 (Breast Cancer) | 0.57 | [9] |

| Compound 10 | PIM-1 | 17.2 | MCF-7 (Breast Cancer) | Not Reported | [9] |

| Compound 11 | PIM-1 | 21.4 | MCF-7 (Breast Cancer) | 1.31 | [9] |

| Staurosporine | PIM-1 | 16.7 | Not Applicable | Not Applicable | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase of interest (e.g., EGFR, Abl)

-

Kinase-specific substrate peptide

-

ATP (Adenosine 5'-triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound in the Kinase Assay Buffer to the final desired concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell line of interest (e.g., H1975, K562, MCF-7)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

Pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often hyperactivated in cancer cells. The following diagrams illustrate the points of intervention for these inhibitors in two critical pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as EGF, which leads to receptor dimerization and autophosphorylation. This triggers downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[10] Pyrido[2,3-d]pyrimidine inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[10]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of multiple signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively drive the proliferation and survival of CML cells.[11][12] Pyrido[2,3-d]pyrimidine inhibitors target the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein, thereby blocking its downstream signaling.[8]

Caption: BCR-ABL Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidines.

Conclusion

Pyrimidine derivatives, particularly those accessible from versatile intermediates like this compound, represent a highly valuable class of compounds in the pursuit of novel anticancer therapeutics. Their demonstrated ability to potently and selectively inhibit key protein kinases involved in cancer progression underscores their significance. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers and scientists dedicated to the design and development of the next generation of targeted cancer therapies. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these pyrimidine-based scaffolds will undoubtedly lead to the discovery of even more effective clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 8. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

A comprehensive solubility profile of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate across a range of common laboratory solvents is essential for its practical application. The following table provides a template for the presentation of such data, which should be determined experimentally using the protocols outlined in the subsequent section. The solvents listed are selected to cover a wide range of polarities and proticities.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dichloromethane | Non-polar | 25 | ||

| Chloroform | Non-polar | 25 | ||

| Toluene | Non-polar | 25 | ||

| Hexane | Non-polar | 25 | ||

| Diethyl Ether | Non-polar | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 |

Experimental Protocols

Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Vials with screw caps

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound in the same solvent.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Qualitative Solubility Determination

This method provides a rapid assessment of the solubility of a compound in various solvents and can be used for initial screening.[4][5][6]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound (solid)

-

A range of common laboratory solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

-

Solvent Addition: Add a small volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for the presence of undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Incremental Solvent Addition: If the compound does not fully dissolve, additional solvent can be added in known increments, with mixing and observation at each step, to estimate the approximate solubility.

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical steps involved in the equilibrium solubility method.

Caption: A flowchart of the key steps in determining equilibrium solubility.

Logical Relationships in Qualitative Solubility Testing

This diagram outlines the decision-making process for classifying the solubility of a compound.

Caption: A decision tree for the classification of qualitative solubility.

References

The Evolving Landscape of 2-(Methylthio)pyrimidine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-(methylthio)pyrimidines have emerged as a particularly versatile and promising class of compounds. Their unique structural features and synthetic accessibility have led to the development of molecules with a wide array of biological activities, from potent analgesics to targeted anticancer agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 2-(methylthio)pyrimidine compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Core Synthetic Strategies

The synthesis of 2-(methylthio)pyrimidine derivatives can be achieved through several efficient routes, primarily centered around the modification of a pre-formed pyrimidine ring.

S-Alkylation of 2-Thioxopyrimidines

A common and straightforward method involves the direct S-alkylation of a 2-thioxopyrimidine precursor. This is typically achieved by reacting the 2-thioxopyrimidine with an alkylating agent, such as methyl iodide, in the presence of a base.[1]

Experimental Protocol: Synthesis of 2-(Methylthio)-1,4-dihydropyrimidines [1]

-

Preparation of the 1,2,3,4-tetrahydropyrimidine-2-thione precursor: A mixture of an appropriate aldehyde (0.02 mol), ethyl acetoacetate (0.02 mol), thiourea (0.03 mol), and a catalytic amount of aluminum chloride (0.01 mol) in methanol (10 mL) with a few drops of concentrated hydrochloric acid is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is filtered and washed with cold methanol.

-

S-Methylation: The dried 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) and methyl iodide (0.011 mol) are dissolved in methanol (20 mL) and refluxed for 2 hours.

-

Work-up: Pyridine (0.037 mol) is added, and the mixture is refluxed for an additional 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The resulting solid, the 2-(methylthio)-1,4-dihydropyrimidine derivative, is collected by filtration.

From 2-Chloropyrimidines

Another versatile approach utilizes 2-chloropyrimidine as a starting material. The chlorine atom at the 2-position is a good leaving group, readily displaced by a methylthiolate nucleophile.

Experimental Protocol: Synthesis of 2-Chloro-5-(methylthio)pyrimidine

-

Reaction Setup: 5-bromo-2-chloropyrimidine is dissolved in dimethylformamide.

-

Nucleophilic Substitution: Sodium methyl mercaptide is added to the solution, and the reaction is allowed to proceed to form 2,5-bis(methylthio)pyrimidine.

-

Hydrolysis: The intermediate is then refluxed in an aqueous hydrochloric acid solution to yield 2-hydroxy-5-(methylthio)pyrimidine.

-

Chlorination: The 2-hydroxy-5-(methylthio)pyrimidine is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline to afford the final product, 2-chloro-5-(methylthio)pyrimidine.

Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent reaction, provides a convergent route to dihydropyrimidinones and their thio-analogs, which can be precursors to 2-(methylthio)pyrimidines.[1][2]

Experimental Workflow: Biginelli Reaction for Dihydropyrimidine-2-thione Synthesis

References

Potential Mechanisms of Action for Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. While direct experimental evidence for the specific mechanisms of action of this particular compound is not extensively documented in publicly available literature, the broader family of pyrimidine derivatives has been shown to exhibit a wide range of pharmacological activities. This technical guide consolidates the known biological activities of structurally related pyrimidine compounds to postulate potential mechanisms of action for this compound. We will explore potential enzyme inhibition targets, associated signaling pathways, and provide standardized experimental protocols for the investigation of these potential activities.

Introduction

The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents with diverse activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The biological activity of pyrimidine derivatives is largely dictated by the nature and position of substituents on the pyrimidine ring. This compound, with its methyl, methylthio, and ethyl carboxylate substitutions, possesses a unique electronic and steric profile that suggests potential interactions with various biological targets. This document serves as a resource for researchers looking to elucidate the pharmacological profile of this compound.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the established activities of various pyrimidine derivatives, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around enzyme inhibition.

Inhibition of Metabolic Enzymes

Numerous pyrimidine derivatives have been identified as potent inhibitors of various metabolic enzymes.[2] This suggests that this compound could potentially target enzymes such as:

-

Carbonic Anhydrases (CAs): Novel pyrimidine derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II).[2]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are other known targets for pyrimidine-based inhibitors.[2][3]

-

α-Glycosidase and Aldose Reductase (AR): These enzymes, implicated in diabetes, have also been shown to be inhibited by pyrimidine derivatives.[2]

-

Glutathione Reductase (GR): Certain pyrimidine derivatives have demonstrated inhibitory effects on GR, an enzyme involved in oxidative stress.[4]

-

Lipoxygenase (LOX): Substituted pyrido[2,3-d]pyrimidine derivatives have been evaluated as LOX inhibitors, indicating potential anti-inflammatory activity.[5]

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. A closely related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is used in the synthesis of inhibitors for a variety of kinases.[6] This strongly suggests that this compound could also function as a kinase inhibitor, potentially targeting:

-

Tyrosine Kinases: Such as Bruton's Tyrosine Kinase (BTK).[7]

-

Serine/Threonine Kinases: Such as Raf kinases and Cyclin-Dependent Kinases (CDKs).[1][6]

-

Growth Factor Receptor Kinases: Including PDGF, FGF, and EGF receptor kinases.[6]

Quantitative Data on Related Pyrimidine Derivatives

To provide a framework for potential efficacy, the following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzyme targets.

Table 1: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Novel Pyrimidine Derivatives | hCA I | - | 39.16 ± 7.70 - 144.62 ± 26.98 | - | [2] |

| Novel Pyrimidine Derivatives | hCA II | - | 18.21 ± 3.66 - 136.35 ± 21.48 | - | [2] |

| Novel Pyrimidine Derivatives | AChE | - | 33.15 ± 4.85 - 52.98 ± 19.86 | - | [2] |

| Pyrimidine Diamine Derivative (Compound 9) | EeAChE | - | 312 | Mixed | [3] |

| Novel Pyrimidine Derivatives | BChE | - | 31.96 ± 8.24 - 69.57 ± 21.27 | - | [2] |

| Pyrimidine Diamine Derivative (Compound 22) | eqBChE | - | 99 ± 71 | Mixed | [3] |

| Novel Pyrimidine Derivatives | α-glycosidase | - | 17.37 ± 1.11 - 253.88 ± 39.91 | - | [2] |

| Novel Pyrimidine Derivatives | Aldose Reductase | - | 648.82 ± 53.74 - 1902.58 ± 98.90 | - | [2] |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | - | 979 | Noncompetitive | [4] |

| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase | 42,000 | - | - | [5] |

Table 2: Inhibition of Kinases by Pyrimidine-Based Compounds

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible | [7] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible | [7] |

Experimental Protocols

The following are generalized protocols for assessing the potential inhibitory activity of this compound against the aforementioned enzyme classes.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol can be adapted for enzymes where the reaction produces a change in absorbance.

-

Reagents and Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the enzyme and the test compound at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a constant temperature.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinase Inhibition Assay (Luminescent)

This protocol is suitable for assessing the inhibition of ATP-dependent kinases.

-

Reagents and Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

This compound (in DMSO)

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the kinase, substrate, and test compound to the wells of a white, opaque 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the kit manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value from the dose-response curve.

-

Visualizations of Potential Pathways and Workflows

Potential Signaling Pathway Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could be targeted by a pyrimidine-based inhibitor.

References

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Synthesis of Pyrimidine-5-Carboxylates: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis has evolved significantly since the late 19th century, with advancements in efficiency, substrate scope, and reaction conditions. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-5-carboxylate synthesis, detailing key methodologies from foundational reactions to modern, high-yield procedures.

A Historical Overview of Pyrimidine Synthesis

The systematic study of pyrimidines began in 1884 with Adolf Pinner's discovery of a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1] This foundational work laid the groundwork for future explorations into this class of heterocyclic compounds. A few years later, in 1891, Pietro Biginelli developed a one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[2] While not directly yielding pyrimidine-5-carboxylates, the Biginelli reaction provided a robust and versatile method for accessing closely related dihydropyrimidine structures, which can be subsequently aromatized. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.[1]

Over the 20th century, numerous variations and improvements on these classical methods were developed. In the early 21st century, a notable advancement came from Zhichkin, Fairfax, and Eisenbeis in 2002, who reported a general and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3] This modern approach addresses some of the limitations of earlier methods, offering a high-yielding route to pyrimidines lacking substitution at the 4-position.

Key Synthetic Methodologies

This section details the experimental protocols and reaction mechanisms for three seminal methods in the synthesis of pyrimidine-5-carboxylates and their precursors: the Pinner Synthesis, the Biginelli Reaction followed by aromatization, and the Zhichkin Synthesis.

The Pinner Pyrimidine Synthesis (1884)

The Pinner synthesis is a classic method for the formation of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[4] This reaction was one of the earliest reported methods for creating pyrimidine derivatives.

Experimental Protocol: Synthesis of a Substituted Pyrimidine via Pinner Condensation

This protocol is a generalized procedure based on the principles of the Pinner synthesis.

-

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

-

Amidine hydrochloride (1.0 eq)

-

Base (e.g., sodium ethoxide) (1.0 eq)

-

Anhydrous ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride in anhydrous ethanol.

-

To this solution, add a solution of sodium ethoxide in anhydrous ethanol.

-

Add the 1,3-dicarbonyl compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine derivative.

-

Reaction Mechanism

The Pinner synthesis proceeds through a condensation reaction to form the pyrimidine ring.

The Biginelli Reaction and Subsequent Aromatization (1891)

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2] To obtain the fully aromatic pyrimidine-5-carboxylate, a subsequent oxidation (aromatization) step is required.

Experimental Protocol: Two-Step Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Step 1: Biginelli Reaction - Synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Catalyst (e.g., HCl, 10 mol%)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

-

Add the catalytic amount of hydrochloric acid.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine.

-

Step 2: Aromatization of the Dihydropyrimidine

-

Materials:

-

Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)

-

Oxidizing agent (e.g., Selenium Dioxide, SeO₂) (1.1 eq)

-

Solvent (e.g., dioxane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the dihydropyrimidine in dioxane.

-

Add selenium dioxide to the solution.

-

Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the aromatic pyrimidine-5-carboxylate.[5]

-

Reaction Mechanism

The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate.

The Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (2002)

This modern method provides a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which can be challenging to synthesize via traditional methods, especially without substitution at the 4-position.[3]

Experimental Protocol: Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate

This protocol is adapted from the general procedure described by Zhichkin et al.

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

Materials:

-

Sodium hydride (60% dispersion in mineral oil) (1.0 eq)

-

Anhydrous diethyl ether

-

Methyl 3,3-dimethoxypropionate (1.0 eq)

-

Methyl formate (1.2 eq)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate and methyl formate in diethyl ether dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.

-

Step 2: Synthesis of the Pyrimidine-5-carboxylate

-

Materials:

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)

-

Benzamidinium chloride (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of the sodium salt in anhydrous DMF, add the amidinium salt.

-

Heat the reaction mixture at 100 °C for 1-2 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

-

Reaction Mechanism

The Zhichkin synthesis involves the condensation of a pre-formed activated three-carbon unit with an amidine.

Quantitative Data and Method Comparison

The following tables summarize quantitative data for the different synthetic methods, providing a basis for comparison.

Table 1: Comparison of Pyrimidine-5-Carboxylate Synthesis Methods

| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | Varies | Moderate | [6] |

| Biginelli Reaction (Conventional) | Aldehyde, β-Ketoester, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [7] |

| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [7] |

| Zhichkin Synthesis | Activated Propen-1-ol Salt, Amidinium Salt | None | DMF | 1-2 hours | Moderate to Excellent | [3] |

Table 2: Representative Yields for the Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

| 2-Substituent | Amidinium Salt | Yield (%) |

| Phenyl | Benzamidinium chloride | 85 |

| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | 82 |

| Methyl | Acetamidinium chloride | 65 |

| 2-Thienyl | Thiophene-2-carboxamidinium chloride | 78 |

| Data adapted from Zhichkin et al., 2002.[3] |

Conclusion

The synthesis of pyrimidine-5-carboxylates has a rich history, evolving from the foundational work of Pinner and Biginelli to the highly efficient and versatile methods available today. The Pinner synthesis provided an early entry into pyrimidine chemistry, while the Biginelli reaction offered a robust three-component approach to dihydropyrimidine precursors. Modern methods, such as the Zhichkin synthesis, have addressed limitations of classical approaches, enabling the direct and high-yield synthesis of a broader range of pyrimidine-5-carboxylate derivatives. For researchers and drug development professionals, a thorough understanding of these key synthetic strategies is essential for the rational design and efficient production of novel pyrimidine-based therapeutic agents.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

A Technical Guide to the Pharmacokinetic Properties of Substituted Pyrimidine Esters

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine esters represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Their therapeutic potential spans from oncology and infectious diseases to inflammatory conditions. A thorough understanding of their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful translation of these promising molecules into safe and effective medicines. This technical guide provides an in-depth overview of the core pharmacokinetic characteristics of substituted pyrimidine esters, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of substituted pyrimidine esters can vary significantly based on their specific substitution patterns. The following tables summarize key in vivo pharmacokinetic parameters for a selection of pyrimidine derivatives from published studies.

| Compound | Species | Dose & Route | Cmax (ng/mL) | t½ (h) | CL (L/h/kg) | AUC (ng·h/mL) | F (%) | Reference |

| Compound 24 (a pyrimidine derivative) | Rat | i.v. | - | 26.2 | 1.5 | - | - | [1] |

| Rat | p.o. | 592 | - | - | - | 40.7 | [1] | |

| 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine | Rat | i.v. & p.o. | - | - | - | - | ~90 | [2] |

| 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rat | i.v. & p.o. | - | 38 | - | - | - | [3] |

Table 1: In Vivo Pharmacokinetic Parameters of Selected Substituted Pyrimidine Derivatives. Cmax: Maximum plasma concentration; t½: Half-life; CL: Clearance; AUC: Area under the curve; F: Bioavailability; i.v.: intravenous; p.o.: oral.

| Compound | Species | Protein Binding (%) | Notes | Reference |

| Pyrimethamine | Human | 94% | Binding is dependent on albumin concentration and plasma pH. | [4] |

| 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | Rat | Not extensive | - | [3] |

Table 2: Plasma Protein Binding of Selected Pyrimidine Derivatives.

Key Metabolic Pathways and Signaling Interactions

Substituted pyrimidine esters are subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[3][5] Furthermore, these compounds can interact with various cellular signaling pathways, which is often the basis of their therapeutic effects.

Metabolic Pathways

The metabolism of pyrimidine derivatives is a critical determinant of their pharmacokinetic profile and can influence both their efficacy and toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Disposition of the hypolipidaemic agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate as a key building block in the synthesis of kinase inhibitors for oncological research. The pyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors, and this particular derivative offers versatile handles for chemical modification to achieve desired potency and selectivity.

Introduction

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry for targeting the ATP-binding site of kinases. This compound is a valuable starting material for the synthesis of a variety of pyrimidine-based kinase inhibitors, particularly those with a 2,4-diaminopyrimidine core. This functionalized pyrimidine allows for sequential modifications at the C4 and C2 positions, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Core Synthetic Strategy: From Pyrimidine to Potent Kinase Inhibitor

The primary synthetic route involves the conversion of the 4-methyl group of this compound to a more reactive leaving group, typically a halide, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various amine functionalities at the C4 and C2 positions. The methylthio group at the C2 position is also a good leaving group, facilitating the introduction of a second amine.

A key transformation is the initial chlorination of the 4-methyl group, which is not explicitly detailed in the provided search results but is a common synthetic step for activating such positions on a pyrimidine ring. Following this activation, the resulting 4-chloro-2-(methylthio)pyrimidine intermediate becomes a versatile precursor for a range of kinase inhibitors.

Application Example: Synthesis of a 2,4-Diaminopyrimidine-Based Kinase Inhibitor

This section details a representative synthetic protocol for a 2,4-diaminopyrimidine-based kinase inhibitor, starting from a closely related precursor, 2,4,5-trichloropyrimidine, as a model for the potential reactions of the activated form of this compound. This class of compounds has shown potent inhibitory activity against various kinases, including Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).[1][2]

General Synthetic Workflow

The overall workflow for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors from a functionalized pyrimidine core is depicted below.

Caption: General synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of 2,4-diaminopyrimidine kinase inhibitors.

Protocol 1: Synthesis of a C4-Substituted Pyrimidine Intermediate

This protocol is adapted from the synthesis of related diaminopyrimidine FAK inhibitors.[1]

Reaction: Nucleophilic substitution at the C4 position of a 2,4,5-trichloropyrimidine.

Materials:

-

2,4,5-trichloropyrimidine

-

Substituted aniline (e.g., 2-iodoaniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-methyl-2-pyrrolidone (NMP)

Procedure:

-

To a solution of 2,4,5-trichloropyrimidine (1 equivalent) in NMP, add the substituted aniline (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the C4-substituted pyrimidine intermediate.

Protocol 2: Synthesis of the Final 2,4-Diaminopyrimidine Kinase Inhibitor

This protocol describes the second nucleophilic substitution to introduce the amine at the C2 position.

Reaction: Nucleophilic substitution at the C2 position.

Materials:

-

C4-substituted pyrimidine intermediate from Protocol 1

-

Second amine (e.g., a substituted amine)

-

Solvent (e.g., isopropanol or dioxane)

-

Acid catalyst (e.g., p-toluenesulfonic acid, if necessary)

Procedure:

-

Dissolve the C4-substituted pyrimidine intermediate (1 equivalent) and the second amine (1.2 equivalents) in the chosen solvent.

-

Add the acid catalyst if required.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a suitable solvent, and dry.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the final 2,4-diaminopyrimidine kinase inhibitor.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine-based kinase inhibitors against their target kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A12 | FAK | 130 (in A549 cells) | [1] |